

potential off-target effects of Idh2R140Q-IN-2 in kinase assays

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Compound of Interest		
Compound Name:	Idh2R140Q-IN-2	
Cat. No.:	B12380947	Get Quote

Technical Support Center: Idh2R140Q-IN-2

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using **Idh2R140Q-IN-2**. The information focuses on potential off-target effects in kinase assays, drawing from established methodologies and the known selectivity profile of the compound.

FAQs: Understanding Potential Off-Target Effects of Idh2R140Q-IN-2

Q1: Has a comprehensive kinase selectivity profile for Idh2R140Q-IN-2 been publicly reported?

A1: Based on a review of the primary publication by Wei Q, et al., a broad-spectrum kinase selectivity screen for **Idh2R140Q-IN-2** (referred to as compound 36 in the paper) has not been reported.[1][2] The study focused on the compound's high selectivity against the intended target, the IDH2 R140Q mutant, versus wild-type IDH2 and IDH1.

Q2: What is the known selectivity of **Idh2R140Q-IN-2**?

A2: **Idh2R140Q-IN-2** is a potent inhibitor of the IDH2 R140Q mutant with an IC50 of 29 nM in enzymatic assays.[1][2] It demonstrates high selectivity for the mutant enzyme over wild-type IDH2 (over 490-fold).[1][2]

Q3: Is it possible for Idh2R140Q-IN-2 to have off-target effects on kinases?







A3: While specific data is unavailable for **Idh2R140Q-IN-2**, it is a possibility for any small molecule inhibitor. The chemical scaffold of an inhibitor can sometimes interact with the ATP-binding site of kinases, which can be structurally similar across the kinome. For instance, some inhibitors of IDH1 have been shown to have off-target activity on kinases like ABL1 and BTK. Therefore, it is a prudent consideration in experimental design.

Q4: What are the implications of potential off-target kinase effects?

A4: Unintended inhibition of kinases can lead to misinterpretation of experimental results. It could produce phenotypes that are erroneously attributed to the inhibition of IDH2 R140Q. In a drug development context, off-target kinase activity can lead to unforeseen side effects.

Q5: How can I assess the potential for off-target kinase effects of **Idh2R140Q-IN-2** in my experiments?

A5: The most direct method is to perform a kinase selectivity profiling assay. This involves screening the compound against a large panel of purified kinases. Several contract research organizations (CROs) offer this as a service. Alternatively, you can test the effect of the compound on the activity of a few key kinases that are relevant to your biological system of interest in-house.

Troubleshooting Guide: Investigating Unexpected Results



Observed Issue	Potential Cause (related to off-target effects)	Recommended Action
Unexpected Phenotype: You observe a biological effect that is not consistent with the known function of IDH2 R140Q inhibition.	The phenotype may be due to the inhibition of an off-target kinase.	1. Review the literature for known inhibitors of the signaling pathway you observe being affected. 2. Consider performing a limited kinase screen against kinases known to be involved in the observed phenotype. 3. Use a structurally unrelated IDH2 R140Q inhibitor as a control to see if the phenotype is reproduced.
Inconsistent Results Between Different IDH2 R140Q Inhibitors: A different IDH2 R140Q inhibitor does not produce the same result as Idh2R140Q-IN-2.	The discrepancy could be due to differing off-target profiles of the inhibitors.	1. Characterize the selectivity of both inhibitors against a panel of kinases. 2. Titrate both inhibitors to determine if the effect is dose-dependent and correlates with on-target potency.
Cell Viability Changes at High Concentrations: You observe cytotoxicity or other unexpected effects on cell health at concentrations well above the IC50 for IDH2 R140Q.	Off-target inhibition of essential kinases can lead to toxicity.	1. Perform a dose-response curve and compare the concentration at which toxicity is observed to the IC50 for IDH2 R140Q. 2. If there is a large window between the two, the toxicity is more likely due to off-target effects. 3. Consider a broad kinase panel screen at the cytotoxic concentration to identify potential off-targets.

Quantitative Data



Table 1: Known Selectivity Profile of Idh2R140Q-IN-2

Target	IC50 (nM)	Selectivity vs. IDH2 R140Q	Reference
IDH2 R140Q	29	-	[1][2]
Wild-Type IDH2	> 14,200	> 490-fold	[1][2]
Wild-Type IDH1	> 50,000	> 1700-fold	[1][2]

Note: Data on off-target kinase inhibition is not publicly available.

Experimental Protocols Protocol 1: In Vitro IDH2 R140Q Enzymatic Assay

This protocol is a representative method for assessing the on-target activity of **Idh2R140Q-IN-2**.

- Reagents and Materials:
 - Recombinant human IDH2 R140Q enzyme
 - α-ketoglutarate (α-KG)
 - NADPH
 - Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.1% BSA)
 - Idh2R140Q-IN-2 (dissolved in DMSO)
 - 96-well black microplate
 - Plate reader capable of measuring fluorescence (Ex/Em = 544/590 nm)
 - Diaphorase and Resazurin (for detection)
- Procedure:



- 1. Prepare a serial dilution of Idh2R140Q-IN-2 in DMSO.
- 2. In a 96-well plate, add 2 μ L of the diluted inhibitor or DMSO (as a control).
- 3. Add 20 μ L of recombinant IDH2 R140Q enzyme to each well and incubate for 15 minutes at room temperature.
- 4. Prepare a substrate mix containing α -KG and NADPH in assay buffer.
- 5. Initiate the reaction by adding 20 µL of the substrate mix to each well.
- 6. Incubate the plate at 37°C for 60 minutes.
- 7. Stop the reaction and add the detection reagent (diaphorase and resazurin).
- 8. Incubate for 10 minutes at room temperature, protected from light.
- 9. Measure the fluorescence intensity.
- 10. Calculate the percent inhibition and determine the IC50 value.

Protocol 2: General Kinase Selectivity Profiling Assay (Radiometric)

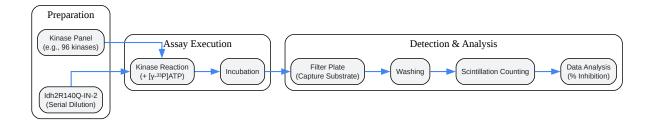
This is a general protocol that can be adapted to screen for off-target kinase activity.

- Reagents and Materials:
 - A panel of purified protein kinases
 - Specific peptide substrates for each kinase
 - [y-³³P]ATP
 - Assay Buffer (kinase-specific)
 - Idh2R140Q-IN-2 (at a fixed concentration, e.g., 1 μΜ)
 - Phosphocellulose filter plates



- Scintillation counter
- Procedure:
 - Add the kinase, its specific peptide substrate, and Idh2R140Q-IN-2 or DMSO to the wells of a microplate.
 - 2. Initiate the kinase reaction by adding [y-33P]ATP.
 - 3. Incubate at room temperature for a defined period (e.g., 60 minutes).
 - 4. Stop the reaction by adding a stop solution (e.g., phosphoric acid).
 - 5. Transfer the reaction mixture to a phosphocellulose filter plate.
 - 6. Wash the filter plate to remove unincorporated [y-33P]ATP.
 - 7. Add scintillation fluid to each well.
 - 8. Measure the radioactivity using a scintillation counter.
 - 9. Calculate the percent inhibition for each kinase compared to the DMSO control.

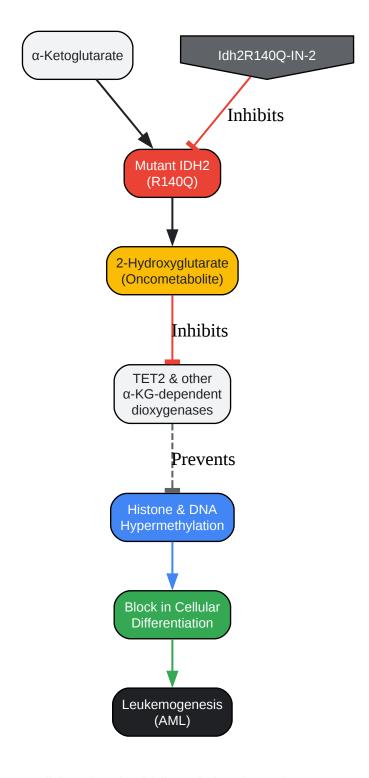
Visualizations



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Caption: Workflow for a general kinase selectivity profiling experiment.





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Caption: Signaling pathway of mutant IDH2 and the point of intervention for Idh2R140Q-IN-2.



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References

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- 2. Development, Potential Anticancer Activity and the Receptor Profile of Different Functionalized 1,3,5-Triazine Derivatives PubMed [pubmed.ncbi.nlm.nih.gov]
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